(4,4-Dimethylcyclohexyl)methanol
Description
Historical Context of Cyclohexane (B81311) Derivatives in Organic Synthesis
The study of cyclohexane and its derivatives has been a cornerstone of organic chemistry for over a century. Unlike aromatic compounds like benzene, cyclohexane is not readily found in natural sources such as coal, compelling early chemists to synthesize it. wikipedia.org Initial efforts in the 1860s and 1870s by Marcellin Berthelot and Adolf von Baeyer involved the reduction of benzene, though their products were later identified as rearranged structures like methylcyclopentane. wikipedia.orgworldofmolecules.com
It wasn't until the 1890s that chemists like Vladimir Markovnikov, N.M. Kishner, and Nikolay Zelinsky correctly synthesized and identified cyclohexane, solving the puzzle of the boiling point discrepancies that had plagued earlier attempts. wikipedia.orgworldofmolecules.com The development of methods to create specific cyclohexane derivatives soon followed, with a 1920 publication in the Journal of the American Chemical Society detailing some of these early preparations. acs.org
A significant advancement in the industrial application of these derivatives was the development of cyclohexane oxidation processes. These methods, which can be either catalyzed or non-catalyzed, are used to produce cyclohexanone (B45756) and cyclohexanol, key precursors for the synthesis of nylons. researchgate.net The unique, non-planar conformations of the cyclohexane ring, such as the stable "chair" conformation, were also a crucial area of study, as the spatial arrangement of substituents on the ring is critical in determining the reactivity of its derivatives. worldofmolecules.comlibretexts.org
Significance of (4,4-Dimethylcyclohexyl)methanol as a Chemical Scaffold
This compound is significant in synthetic chemistry primarily due to its role as a structural scaffold and intermediate. The defining feature of this molecule is the 4,4-dimethyl substitution on the cyclohexane ring. These two methyl groups create significant steric hindrance, a property that chemists can exploit to direct the outcomes of chemical reactions. For instance, this steric bulk can slow the rate of certain reaction types, such as SN2 reactions.
This compound serves as a building block in the synthesis of more complex organic molecules. It can be prepared through various methods, including the reduction of (4,4-Dimethylcyclohexyl)ketone using agents like sodium borohydride (B1222165) or through routes involving Grignard reagents. The presence of the primary alcohol (-CH₂OH) group provides a reactive site for further chemical modifications, allowing for its incorporation into a wide range of target compounds. Its structural similarity to compounds used in fragrances and as froth flotation agents for cleaning coal suggests its potential utility in industrial applications. wikipedia.org
Overview of Current Research Trajectories Involving the Compound
Contemporary research involving this compound and related structures is multifaceted. A primary focus is on its application as an intermediate in medicinal chemistry for the synthesis of new therapeutic agents. Researchers are investigating its potential biological activities and how its distinct structure interacts with biological systems.
The study of structurally similar compounds provides insight into potential research avenues. For example, 4-methylcyclohexanemethanol (MCHM), a closely related chemical, has been the subject of toxicological studies following an environmental spill. nih.govnih.gov This highlights a research trajectory focused on understanding the environmental and biological impact of such alicyclic alcohols. The metabolism of these compounds is another area of interest, with studies indicating that they can be oxidized in biological systems to their corresponding carboxylic acids. wikipedia.org These research efforts collectively aim to fully characterize the chemical reactivity, biological potential, and application scope of this class of cyclohexane derivatives.
Structure
3D Structure
Properties
IUPAC Name |
(4,4-dimethylcyclohexyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-10)4-6-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBPREWFXQYXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Dimethylcyclohexyl Methanol
Reductive Synthesis Pathways
Reductive methods provide a direct and efficient means to produce (4,4-dimethylcyclohexyl)methanol from its corresponding ketone precursor, 4,4-dimethylcyclohexanone (B1295358). These strategies are broadly categorized into reductions using hydride reagents and catalytic hydrogenation.
Reduction of (4,4-Dimethylcyclohexyl)ketone via Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, readily accomplished with complex metal hydrides. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are the most common reagents for this purpose.
Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. libretexts.orgnih.gov The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of 4,4-dimethylcyclohexanone. This forms an alkoxide intermediate, which is subsequently protonated by the solvent to yield this compound. libretexts.orgnih.gov Due to its milder nature, NaBH₄ exhibits excellent chemoselectivity, leaving other functional groups like esters and amides intact. masterorganicchemistry.com
Lithium aluminum hydride is a significantly more powerful reducing agent than NaBH₄. libretexts.org It readily reduces aldehydes, ketones, esters, and carboxylic acids. masterorganicchemistry.com The reduction of 4,4-dimethylcyclohexanone with LiAlH₄ is typically carried out in aprotic ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to neutralize the reactive intermediates and protonate the resulting alkoxide. byjus.com While highly effective, the lower chemoselectivity and more hazardous nature of LiAlH₄ require careful control of reaction conditions.
The general mechanism for the reduction of a ketone by a hydride reagent is a two-step process involving nucleophilic addition followed by protonation. masterorganicchemistry.com
Table 1: Comparison of Hydride Reagents for Ketone Reduction
| Reagent | Formula | Reactivity | Solvents | Workup | Chemoselectivity |
| Sodium Borohydride | NaBH₄ | Mild | Methanol, Ethanol | Automatic hydrolysis by solvent | High (reduces aldehydes and ketones) |
| Lithium Aluminum Hydride | LiAlH₄ | Strong | Diethyl ether, THF | Separate aqueous step required | Low (reduces most carbonyls) |
Catalytic Hydrogenation of Ketone Precursors utilizing Metal Catalysts (e.g., Palladium on Carbon, Ruthenium-based systems)
Catalytic hydrogenation represents an industrially significant method for the reduction of ketones. This process involves the reaction of the ketone with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C) and ruthenium-based systems. wikipedia.org The reaction is typically performed under elevated pressure and temperature.
The hydrogenation of cyclohexanone (B45756) and its derivatives has been studied over various catalysts. For instance, platinum-based catalysts have been shown to effectively hydrogenate cyclohexanone to cyclohexanol. byjus.com Palladium on carbon is a widely used, robust catalyst for the hydrogenation of various functional groups, including ketones. chemistrysteps.com Ruthenium-based catalysts, often employed in asymmetric hydrogenation, can also be utilized for the reduction of cyclic ketones. nih.gov The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction rate and selectivity.
This method is advantageous for large-scale production due to the use of catalytic amounts of the metal, which can often be recovered and reused. The process is also considered "greener" as it avoids the use of stoichiometric amounts of metal hydrides and the associated waste streams.
Organometallic Synthetic Routes
Organometallic reagents provide a versatile platform for the construction of carbon-carbon bonds. In the context of synthesizing this compound, these routes typically involve the reaction of a nucleophilic organometallic species derived from a 4,4-dimethylcyclohexyl halide with an electrophilic source of the hydroxymethyl group, such as formaldehyde (B43269).
Grignard Reagent Formation from Halogenated Cyclohexane (B81311) Derivatives
The Grignard reaction is a cornerstone of organic synthesis for forming C-C bonds. The synthesis of this compound can be envisioned through the reaction of a Grignard reagent, (4,4-dimethylcyclohexyl)magnesium halide, with formaldehyde. The Grignard reagent is prepared by reacting a 4,4-dimethylcyclohexyl halide (e.g., bromide or iodide) with magnesium metal in an ethereal solvent like diethyl ether or THF. libretexts.org
However, the formation of Grignard reagents from sterically hindered secondary halides like 4,4-dimethylcyclohexyl bromide can be challenging. Side reactions, such as coupling of the alkyl groups, can occur, particularly in standard solvents like ether or THF. The use of higher boiling point solvents like diglyme (B29089) may be necessary to facilitate the formation of the desired Grignard reagent at elevated temperatures.
Once formed, the (4,4-dimethylcyclohexyl)magnesium halide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the primary alcohol, this compound. libretexts.org
Exploration of Alternative Organometallic Coupling Reactions
Beyond Grignard reagents, other organometallic species can be employed for the synthesis of alcohols.
Organolithium Reagents: Similar to Grignard reagents, organolithium reagents are powerful nucleophiles and bases. wikipedia.orguoanbar.edu.iq A (4,4-dimethylcyclohexyl)lithium reagent can be prepared by reacting a 4,4-dimethylcyclohexyl halide with lithium metal. masterorganicchemistry.com This organolithium species would then readily react with formaldehyde in a nucleophilic addition reaction to form the corresponding lithium alkoxide, which upon acidic workup, would yield this compound. masterorganicchemistry.com
Organocuprates (Gilman Reagents): Lithium dialkylcuprates, known as Gilman reagents (R₂CuLi), are another class of organometallic compounds. wikipedia.org They are generally prepared by the reaction of an organolithium reagent with a copper(I) halide. chemistrysteps.com While they are well-known for their utility in conjugate addition reactions and coupling with alkyl halides, their reaction with aldehydes and ketones is less common as they are generally less reactive towards carbonyls than Grignard or organolithium reagents. youtube.commasterorganicchemistry.com However, in principle, a lithium di-(4,4-dimethylcyclohexyl)cuprate could be synthesized and its potential reaction with formaldehyde explored as a synthetic route.
Table 2: Overview of Organometallic Routes
| Reagent Type | Precursor | Key Intermediate | Electrophile | Product |
| Grignard Reagent | 4,4-Dimethylcyclohexyl halide | (4,4-Dimethylcyclohexyl)magnesium halide | Formaldehyde | This compound |
| Organolithium Reagent | 4,4-Dimethylcyclohexyl halide | (4,4-Dimethylcyclohexyl)lithium | Formaldehyde | This compound |
| Organocuprate | 4,4-Dimethylcyclohexyl halide (via organolithium) | Lithium di-(4,4-dimethylcyclohexyl)cuprate | Formaldehyde | This compound |
Carboxylic Acid Precursor Transformations
An alternative synthetic approach starts from 4,4-dimethylcyclohexanecarboxylic acid. The direct reduction of a carboxylic acid to a primary alcohol is a challenging transformation that requires potent reducing agents.
Lithium aluminum hydride (LiAlH₄) is one of the few reagents capable of efficiently reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.orgyoutube.com The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to give the final alcohol product. It is important to note that milder reducing agents like sodium borohydride are not strong enough to reduce carboxylic acids. libretexts.orglibretexts.org An aldehyde is formed as an intermediate in this reduction, but it is immediately further reduced to the alcohol and cannot be isolated. libretexts.org
Another effective reagent for the selective reduction of carboxylic acids is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂). organic-chemistry.orgyoutube.com Borane exhibits remarkable chemoselectivity, reducing carboxylic acids in the presence of many other functional groups, including esters and ketones. nih.govresearchgate.net The mechanism involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. This selectivity makes borane a valuable tool in complex molecule synthesis. ic.ac.uk
Halo Decarboxylation Approaches
One potential pathway for the synthesis of precursors to this compound involves halo decarboxylation reactions. This class of reaction, exemplified by the Hunsdiecker reaction and its variations, transforms a carboxylic acid into an organic halide with one fewer carbon atom.
In the context of synthesizing a key intermediate for this compound, one could envision starting with a dicarboxylic acid derivative of 4,4-dimethylcyclohexane. The process would involve the conversion of a precursor like 4,4-dimethylcyclohexane-1,1-dicarboxylic acid to its silver salt, followed by treatment with a halogen, typically bromine. This would yield a gem-dibromide, which could then be subjected to further transformations.
However, a more direct precursor, 4,4-dimethylcyclohexanecarboxylic acid, could theoretically be used to synthesize 1-bromo-4,4-dimethylcyclohexane. This halide is a critical intermediate that can be converted to the target alcohol. The general steps for such a transformation are outlined below.
Table 1: Conceptual Halo Decarboxylation Pathway
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
| 1 | Salt Formation | Silver(I) oxide (Ag₂O) | Silver 4,4-dimethylcyclohexanecarboxylate | Preparation for decarboxylation |
| 2 | Halo-decarboxylation | Bromine (Br₂) in CCl₄ | 1-Bromo-4,4-dimethylcyclohexane | Introduction of a leaving group |
| 3 | Nucleophilic Substitution | Sodium hydroxide (B78521) (NaOH) | This compound | Formation of the target alcohol |
Advanced and Stereoselective Synthesis
Modern synthetic chemistry emphasizes the development of highly selective and efficient reactions. For a molecule like this compound, this involves controlling which parts of the molecule react (chemoselectivity) and where the reaction occurs (regioselectivity).
Chemo- and Regioselective Synthetic Strategy Development
The development of chemo- and regioselective strategies is crucial when the cyclohexane ring is part of a more complex molecular architecture. The most common and direct synthesis of this compound involves the reduction of a carbonyl group.
Reduction of Ketones and Esters: A primary route involves the reduction of 4,4-dimethylcyclohexanecarbaldehyde or an ester of 4,4-dimethylcyclohexanecarboxylic acid. Chemoselectivity is key here; the reducing agent must selectively target the carbonyl group without affecting other potential functional groups on the molecule.
| Precursor | Reducing Agent | Product | Selectivity |
| 4,4-Dimethylcyclohexanecarbaldehyde | Sodium borohydride (NaBH₄) | This compound | High for aldehydes/ketones |
| Methyl 4,4-dimethylcyclohexanecarboxylate | Lithium aluminum hydride (LiAlH₄) | This compound | Strong, reduces esters and acids |
| 4,4-Dimethylcyclohexanecarboxylic acid | Lithium aluminum hydride (LiAlH₄) | This compound | Strong, reduces carboxylic acids |
Grignard Reactions: An alternative regioselective approach involves the reaction of a Grignard reagent with formaldehyde. To synthesize the target compound, 4,4-dimethylcyclohexylmagnesium bromide would be prepared from 1-bromo-4,4-dimethylcyclohexane. This organometallic intermediate is then reacted with formaldehyde to yield the primary alcohol. The choice of solvent can be critical in this reaction, with higher boiling point ethers like diglyme sometimes providing better yields than tetrahydrofuran (THF).
Enantioselective Synthesis of Chiral this compound
The molecule this compound is achiral. It does not possess any stereocenters and lacks planar or axial chirality. Therefore, direct enantioselective synthesis to produce distinct enantiomers is not applicable.
However, the principles of enantioselective synthesis become relevant when considering the synthesis of chiral analogs or when the (4,4-dimethylcyclohexyl)methyl group is attached to a prochiral center in a larger molecule. For instance, if this group were to be added to a ketone via a Grignard or similar nucleophilic addition, a new stereocenter would be created. In such cases, the use of chiral catalysts or auxiliaries could direct the reaction to favor the formation of one enantiomer over the other. uva.esmdpi.com
The development of methods for the asymmetric synthesis of chiral alcohols is a significant area of research, often employing metal-catalyzed hydrogenations or enzyme-catalyzed resolutions. mdpi.comnih.gov While not directly applicable to the achiral target compound itself, these advanced methodologies could be used to synthesize structurally related chiral molecules that incorporate the 4,4-dimethylcyclohexyl framework. rsc.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles aims to make chemical processes more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it
Solvent-Free or Environmentally Benign Reaction Media
A significant portion of the environmental impact of chemical synthesis comes from solvent use. semanticscholar.org Traditional syntheses of this compound and its precursors often use volatile and potentially hazardous organic solvents like diethyl ether, THF, or chlorinated solvents. Green chemistry seeks to replace these with more benign alternatives.
Catalytic Hydrogenation: The industrial-scale production of similar alcohols often relies on catalytic hydrogenation. For instance, the reduction of 4,4-dimethylcyclohexanecarbaldehyde could be performed using hydrogen gas over a metal catalyst (e.g., Pd/C, Ru/C). This process can often be run in greener solvents like methanol or ethanol, or potentially under solvent-free conditions, significantly reducing waste. google.com
Alternative Solvents: Research into green solvents has identified several classes of replacements for conventional ones. mdpi.com For the synthesis of this compound, one could explore the use of bio-derived solvents like 2-methyl-tetrahydrofuran (Me-THF) or ionic liquids, which have negligible vapor pressure. semanticscholar.orgmdpi.com The use of water as a reaction medium is also a key goal of green chemistry. mdpi.com
Solvent-Free Reactions: In some cases, reactions can be run under solvent-free conditions, particularly when the reactants are liquids or have low melting points. researchgate.net This approach entirely eliminates solvent waste and can sometimes lead to faster reaction rates.
Atom Economy and Efficiency Studies
Atom economy is a central concept of green chemistry that measures how much of the reactants' atoms are incorporated into the final desired product. uniroma1.it
Synthetic Route Atom Economy Comparison (Conceptual)
| Synthetic Route | Reaction Type | Key Reagents | Byproducts | Atom Economy |
| Catalytic Hydrogenation | Addition | H₂ gas, Catalyst | None (in theory) | ~100% |
| Hydride Reduction | Reduction | NaBH₄ or LiAlH₄, H₂O | Borate/Aluminate salts | High |
| Grignard Synthesis | C-C Coupling | Mg, Formaldehyde, H₃O⁺ | Mg(OH)Br | Moderate |
| Halo Decarboxylation | Decarboxylation | Ag₂O, Br₂ | AgBr, CO₂ | Low |
From the table, it is clear that addition reactions like catalytic hydrogenation are the most atom-economical, as all atoms of the reactants are incorporated into the product. Hydride reductions are also highly efficient. In contrast, Grignard reactions and especially halo decarboxylation routes generate significant stoichiometric byproducts, leading to lower atom economy and more waste. Therefore, from a green chemistry perspective, catalytic hydrogenation represents the most efficient and sustainable route to this compound.
Chemical Reactivity and Mechanistic Studies of 4,4 Dimethylcyclohexyl Methanol
Oxidation Reactions of the Methanol (B129727) Moiety
The primary alcohol group of (4,4-Dimethylcyclohexyl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org
Formation of (4,4-Dimethylcyclohexyl)aldehyde
The selective oxidation of this compound to (4,4-Dimethylcyclohexyl)aldehyde requires halting the reaction at the aldehyde stage to prevent further oxidation to the carboxylic acid. This is typically achieved using milder chromium(VI) reagents in an anhydrous environment. wikipedia.orglumenlearning.com Pyridinium chlorochromate (PCC) is a common reagent for this transformation. The reaction is carried out in a non-aqueous solvent, such as dichloromethane (B109758) (CH₂Cl₂), which prevents the formation of the aldehyde hydrate (B1144303) intermediate that would be susceptible to over-oxidation. wikipedia.orglumenlearning.com
| Reaction Parameter | Details |
| Starting Material | This compound |
| Product | (4,4-Dimethylcyclohexyl)aldehyde |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Key Condition | Anhydrous (water-free) environment |
Synthesis of (4,4-Dimethylcyclohexyl)carboxylic Acid
For the complete oxidation to (4,4-Dimethylcyclohexyl)carboxylic acid, stronger oxidizing agents are employed in aqueous conditions. chemistrysteps.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), are effective for this conversion. wikipedia.orglumenlearning.comchemistrysteps.com In these reactions, the initially formed aldehyde is rapidly converted to a gem-diol (aldehyde hydrate) in the presence of water, which is then further oxidized to the final carboxylic acid product. wikipedia.orglumenlearning.com
| Reaction Parameter | Details |
| Starting Material | This compound |
| Product | (4,4-Dimethylcyclohexyl)carboxylic Acid |
| Common Reagents | Potassium Permanganate (KMnO₄); Jones Reagent (CrO₃/H₂SO₄) |
| Solvent | Aqueous solutions (e.g., water, acetone/water) |
| Key Intermediate | Aldehyde hydrate |
Mechanistic Pathways of Oxidative Transformations (e.g., Chromium Trioxide, Potassium Permanganate)
Chromium Trioxide (in Jones Reagent): The oxidation of a primary alcohol like this compound with chromic acid proceeds through a well-established mechanism. lumenlearning.comkhanacademy.org
Formation of a Chromate (B82759) Ester: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic chromium atom of chromic acid. After a proton transfer, a chromate ester intermediate is formed, and a water molecule is eliminated. khanacademy.org
E2-like Elimination: A base, typically a water molecule, abstracts the proton from the carbon bearing the hydroxyl group (the α-carbon). Simultaneously, the electrons from the C-H bond move to form a carbon-oxygen double bond (a carbonyl group), and the chromium species, having accepted electrons, is eliminated as a reduced form (Cr(IV)). This step is rate-determining.
Hydration and Further Oxidation: The resulting aldehyde, (4,4-Dimethylcyclohexyl)aldehyde, is in equilibrium with its hydrate form in the aqueous acidic medium. lumenlearning.comyoutube.com This hydrate, which is essentially a gem-diol, can then react with another molecule of chromic acid in a similar manner to the initial alcohol, leading to the final carboxylic acid product. lumenlearning.comyoutube.com
Potassium Permanganate: The mechanism for oxidation by potassium permanganate (KMnO₄) can vary with the pH of the solution. In alkaline or neutral conditions, the following pathway is generally accepted: libretexts.orgscribd.com
Formation of a Manganate (B1198562) Ester: The alcohol, or its corresponding alkoxide ion in basic solution, attacks the manganese atom of the permanganate ion (MnO₄⁻) to form a cyclic manganate ester intermediate. libretexts.orgstackexchange.com
Decomposition to Carbonyl: This intermediate decomposes in a step where a hydrogen is removed from the carbinol carbon, leading to the formation of the aldehyde and a reduced manganese species (initially Mn(V)). libretexts.org
Further Oxidation: The intermediate aldehyde is then rapidly oxidized further to the carboxylate salt, which upon acidic workup yields the final carboxylic acid. The permanganate is ultimately reduced to manganese dioxide (MnO₂), a brown precipitate. libretexts.orgscribd.com
Reduction Reactions of the Methanol Moiety
Directly reducing the primary alcohol in this compound to an alkane is not a straightforward single-step process because the hydroxyl group (-OH) is a poor leaving group. unacademy.comlibretexts.org Therefore, a two-step strategy is typically employed.
Conversion to (4,4-Dimethylcyclohexyl)methane
The conversion of this compound to (4,4-Dimethylcyclohexyl)methane generally involves two key stages: unacademy.com
Conversion of the Hydroxyl Group: The -OH group is first converted into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate ester. libretexts.org
Reduction of the Intermediate: The resulting tosylate is then reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, displacing the tosylate group to form the alkane. libretexts.org
| Reaction Stage | Reagents | Intermediate/Product |
| Step 1: Activation | p-Toluenesulfonyl chloride (TsCl), Pyridine | (4,4-Dimethylcyclohexyl)methyl tosylate |
| Step 2: Reduction | Lithium Aluminum Hydride (LiAlH₄) | (4,4-Dimethylcyclohexyl)methane |
Mechanisms of Alkane Formation
The mechanism for the reduction of the tosylate intermediate to the alkane is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. unacademy.com
Nucleophilic Attack: The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. A hydride ion (H⁻), delivered from lithium aluminum hydride, functions as a potent nucleophile. It attacks the electrophilic carbon atom bonded to the oxygen of the tosylate group.
Transition State and Displacement: The attack occurs from the backside relative to the leaving group, proceeding through a trigonal bipyramidal transition state.
Product Formation: In a single, concerted step, the carbon-hydride bond is formed as the carbon-oxygen bond of the leaving tosylate group is broken. This results in the formation of (4,4-Dimethylcyclohexyl)methane and the tosylate anion.
Nucleophilic Substitution Reactions at the Hydroxyl Group
The hydroxyl group (-OH) of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the adjacent carbon, the -OH group must first be converted into a good leaving group, typically by protonation in the presence of a strong acid or by conversion to a sulfonate ester or an inorganic ester.
The conversion of this compound to its corresponding alkyl halides, such as (4,4-dimethylcyclohexyl)methyl chloride or bromide, is a standard nucleophilic substitution reaction. Reagents commonly employed for such transformations include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) for bromination.
However, the structure of this compound is analogous to that of neopentyl alcohol, ((CH₃)₃CCH₂OH), which is known to be problematic in substitution reactions. vaia.comyoutube.com Reactions that proceed via a carbocation intermediate (SN1 mechanism) are highly susceptible to rearrangement to form more stable carbocations. vaia.comvedantu.com Reactions that proceed via a direct backside attack (SN2 mechanism) are extremely slow due to severe steric hindrance. youtube.commasterorganicchemistry.com
Therefore, the direct conversion of this compound to the unrearranged halide can be challenging. For instance, treatment with concentrated HBr would likely lead to a mixture of products, with the rearranged halide being a significant component due to the favorability of an SN1-like pathway involving a carbocation intermediate. To favor the unrearranged product, conditions that strictly follow an SN2 pathway are required, although the reaction rate is expected to be very low.
Table 1: Reagents for Halogenation and Potential Products
| Reagent | Target Product | Likely Rearranged Product(s) | Predominant Mechanism |
|---|---|---|---|
| SOCl₂ in pyridine | (4,4-Dimethylcyclohexyl)methyl chloride | 1-Chloro-1,3,3-trimethylcyclohexane | SN2 or SNi (low rate) |
| PBr₃ | (4,4-Dimethylcyclohexyl)methyl bromide | 1-Bromo-1,3,3-trimethylcyclohexane | Primarily SN2 (low rate) |
| conc. HBr, heat | (4,4-Dimethylcyclohexyl)methyl bromide | 1-Bromo-1,3,3-trimethylcyclohexane | SN1 (rearrangement expected) |
The substrate this compound is a primary alcohol, a class that typically favors the SN2 mechanism. masterorganicchemistry.com However, the carbon atom adjacent to the CH₂OH group (C4 of the ring) is quaternary, creating a neopentyl-like structure. This structural feature severely hinders the backside attack required for an SN2 reaction, leading to an exceptionally slow reaction rate. youtube.commasterorganicchemistry.com
On the other hand, an SN1 mechanism requires the formation of a carbocation intermediate. masterorganicchemistry.com The departure of the leaving group from this compound would form a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable, making the SN1 pathway also inherently slow. quora.comreddit.com
This places the substrate in a unique category where both canonical substitution pathways are disfavored.
SN2 Pathway : The nucleophile must approach the electrophilic carbon from the side opposite the leaving group. The bulky 4,4-dimethylcyclohexyl group acts as a significant steric shield, impeding this approach and raising the energy of the pentacoordinate transition state. chemistryhall.com
SN1 Pathway : This pathway becomes competitive only under conditions that can facilitate the formation of a carbocation (e.g., strong acid, heat, polar protic solvent). pressbooks.pub Despite the high energy of the initial primary carbocation, it can rapidly rearrange to a much more stable tertiary carbocation, which then reacts with the nucleophile. vaia.comyoutube.com
Table 2: Comparison of SN1 and SN2 Mechanisms for this compound
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |
| Mechanism | Two or more steps | One concerted step |
| Intermediate | Primary carbocation, followed by rearrangement | None (only a transition state) |
| Substrate Hindrance | Favored by more substituted systems that form stable carbocations. Slow here due to primary carbocation instability. | Strongly disfavored by steric hindrance. Extremely slow for this substrate. |
| Product Stereochemistry | Racemization if a new chiral center is formed after rearrangement. | Inversion of configuration (not applicable here as the reaction center is not chiral). |
| Rearrangement | Highly likely and is the main pathway. | Not possible. |
Elucidation of Reaction Intermediates and Transition States
The key to understanding the reactivity of this compound lies in the nature of the intermediates and transition states for the SN1 and SN2 pathways.
In an SN2 reaction , the process occurs through a single, high-energy transition state where the nucleophile is forming a bond to the carbon as the leaving group is breaking its bond. wikipedia.orgyoutube.com For this substrate, the transition state is exceptionally crowded due to the steric bulk of the 4,4-dimethylcyclohexyl group, leading to a very high activation energy. ic.ac.uk
In an SN1 reaction , the rate-determining step is the formation of the (4,4-dimethylcyclohexyl)methyl cation. This primary carbocation is a high-energy, transient intermediate. youtube.com Due to its instability, it is not likely to be trapped directly. Instead, it will almost certainly undergo a rapid 1,2-shift to form a more stable carbocation. This rearrangement can occur via two main pathways:
Hydride Shift : A hydride from the C1 position of the ring could migrate, but this would lead to a secondary carbocation, which is less favorable than a tertiary one.
Alkyl Shift (Ring Expansion/Migration) : More likely, a C-C bond from the cyclohexane (B81311) ring (the C1-C6 or C1-C2 bond) migrates to the primary carbocation center. The most favorable rearrangement involves the migration of a methyl group from the C4 position, which is not possible, or more plausibly, a Wagner-Meerwein rearrangement. The migration of one of the methyl groups would form a tertiary carbocation. This process involves the formation of the 1,3,3-trimethylcyclohexyl cation, a stable tertiary carbocation intermediate. This rearranged cation would then be rapidly captured by a nucleophile to yield the final product. vaia.comyoutube.comquora.com The transition state leading to the initial carbocation may even have concerted character, where the leaving group's departure is assisted by the migrating group (anchimeric assistance). quora.com
Influence of the 4,4-Dimethyl Substitution on Reactivity and Selectivity
The gem-dimethyl group at the C4 position is the single most important structural feature governing the reactivity of this compound. Its influence is multifaceted:
Steric Hindrance : The primary effect is steric. The gem-dimethyl group acts as a bulky substituent on the β-carbon relative to the reacting CH₂OH group. Such β-branching is known to dramatically decrease the rate of SN2 reactions. masterorganicchemistry.comyoutube.com The methyl groups restrict the space available for the nucleophile's backside attack, making the SN2 transition state highly energetic and unfavorable. masterorganicchemistry.com
Control of Rearrangement : In an SN1 pathway, the substitution pattern dictates the outcome of the carbocation rearrangement. The presence of the gem-dimethyl groups ensures that a rearrangement will lead to a stable tertiary carbocation, making the rearranged product the thermodynamically favored outcome under SN1 conditions. This makes it very difficult to obtain the unrearranged substitution product via any reaction with significant carbocation character. vedantu.com
Advanced Structural Characterization and Elucidation of 4,4 Dimethylcyclohexyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of (4,4-Dimethylcyclohexyl)methanol by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
High-field ¹H and ¹³C NMR spectra are fundamental for the initial assignment of the core structure. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling in the ¹H NMR spectrum reveals the connectivity of adjacent protons.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the methine proton at the C1 position, the protons on the cyclohexane (B81311) ring, and the two methyl groups at the C4 position. The gem-dimethyl groups at the C4 position are chemically equivalent due to rapid conformational flexing of the cyclohexane ring at room temperature, and would therefore be expected to produce a single sharp signal. The protons of the cyclohexane ring would appear as complex multiplets due to extensive spin-spin coupling.
The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, seven distinct signals are predicted: one for the -CH₂OH carbon, one for the C1 carbon, four for the remaining cyclohexane ring carbons (C2/C6, C3/C5, C4), and one for the two equivalent methyl carbons. The chemical shifts are influenced by the substitution pattern and the presence of the electronegative oxygen atom.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.
Interactive Data Table: Predicted NMR Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| -CH₃ | ~0.85 | Singlet (s) | ~28-32 |
| Ring -CH₂- (C2, C3, C5, C6) | ~1.20-1.70 | Multiplet (m) | ~25-40 |
| Ring -CH- (C1) | ~1.60-1.80 | Multiplet (m) | ~40-45 |
| -CH₂OH | ~3.40-3.50 | Doublet (d) | ~65-70 |
| -OH | Variable | Singlet (s), broad | N/A |
| Ring C-4 | N/A | N/A | ~30-35 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. keyorganics.netscilit.com
COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling correlations. For this compound, COSY would show cross-peaks connecting the -CH₂OH protons to the C1 methine proton, which in turn would show correlations to its neighboring ring protons at the C2 and C6 positions. This allows for tracing the proton connectivity throughout the cyclohexane ring. chemguide.co.uk
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). chemguide.co.uk It would definitively link each proton signal (e.g., the signal at ~3.45 ppm) to its corresponding carbon signal (the -CH₂OH carbon at ~68 ppm), confirming the assignments made from 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is exceptionally powerful for connecting different parts of the molecule. Key expected correlations for this compound would include:
A cross-peak between the methyl protons (~0.85 ppm) and the quaternary C4 carbon, confirming the gem-dimethyl substitution pattern.
Correlations from the -CH₂OH protons to the C1 carbon, confirming the attachment point of the methanol (B129727) group to the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is vital for determining stereochemistry. It can distinguish between cis and trans isomers by showing through-space interactions. For example, it could reveal the spatial relationship between the -CH₂OH group and the axial or equatorial protons on the cyclohexane ring, providing insight into the preferred conformation of the molecule in solution.
While solution-state NMR provides information on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid form. Different crystalline forms, known as polymorphs, can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation. For a flexible molecule like this compound, ssNMR could determine the specific chair, boat, or twist-boat conformation adopted by the cyclohexane ring in the solid state, which may differ from its solution-phase equilibrium. To date, specific solid-state NMR studies on this compound have not been reported in the literature.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.
High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion, as the exact mass is unique to a specific combination of isotopes. For this compound, HRMS would be used to confirm its elemental composition as C₉H₁₈O.
Calculated Exact Mass for this compound
Interactive Data Table: HRMS Data
| Molecular Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₉H₁₈O | [M]⁺ | 142.135765 |
| C₉H₁₈O | [M+H]⁺ | 143.143041 |
| C₉H₁₈O | [M+Na]⁺ | 165.125035 |
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting pattern is a fingerprint that helps confirm the structure. For this compound, a primary alcohol, several key fragmentation pathways are expected. libretexts.org
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at m/z 124 (M-18).
Alpha-Cleavage: Cleavage of the bond between C1 and the CH₂OH group is unlikely as it would form an unstable CH₂OH radical. More likely is cleavage of the C1-C2/C1-C6 bonds.
Ring Fragmentation: The cyclohexane ring can undergo various cleavages. A prominent peak is often observed from the loss of a methyl group (CH₃•), resulting in an ion at m/z 127 (M-15). Another significant fragmentation would be the loss of a C₄H₉ fragment containing the gem-dimethyl group, leading to a fragment ion.
The molecular ion peak itself ([M]⁺) is expected at an m/z of approximately 142.
Predicted Major Fragments in the Mass Spectrum of this compound
Interactive Data Table: Predicted MS Fragments
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 142 | [C₉H₁₈O]⁺ | Molecular Ion [M]⁺ |
| 127 | [C₈H₁₅O]⁺ | Loss of methyl radical (•CH₃) from C4 |
| 124 | [C₉H₁₆]⁺ | Loss of water (H₂O) |
| 111 | [C₈H₁₅]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |
| 85 | [C₆H₁₃]⁺ | Ring fragmentation |
| 57 | [C₄H₉]⁺ | tert-Butyl cation from ring cleavage |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods are sensitive to the vibrational modes of chemical bonds and provide a unique fingerprint of the molecule. mdpi.comnih.gov
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The IR spectrum of this compound is characterized by distinct absorption bands that correspond to specific bond vibrations.
The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3600–3200 cm⁻¹. This band is indicative of the O-H stretching vibration of the hydroxyl group. docbrown.info The broadening of this peak is a result of intermolecular hydrogen bonding between alcohol molecules.
Another key absorption is the C-O stretching vibration, which typically appears in the 1260–1000 cm⁻¹ region for alcohols. For this compound, this peak is expected around 1050–1150 cm⁻¹. The C-H stretching vibrations of the cyclohexane ring and methyl groups are observed in the 3000–2850 cm⁻¹ range. libretexts.orgpressbooks.pub Additionally, C-H bending vibrations can be seen between 1470–1350 cm⁻¹. libretexts.org
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 |
| Alcohol (C-O) | C-O Stretch | 1260 - 1000 |
| Alkane (C-H) | C-H Bend | 1470 - 1350 |
This table is based on general ranges for functional groups and expected values for the named compound.
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound offers a detailed "fingerprint" of its molecular structure. mdpi.comnih.gov
Key Raman shifts for this compound would include the symmetric C-H stretching vibrations of the methyl and cyclohexyl groups. The C-C stretching vibrations of the cyclohexane ring also give rise to characteristic Raman signals. While the O-H stretch is also visible in the Raman spectrum, it is typically a weaker and sharper band compared to the IR spectrum. The region below 1500 cm⁻¹ in the Raman spectrum is considered the fingerprint region, containing a complex pattern of peaks unique to the molecule's structure. docbrown.info For instance, in methanol, prominent peaks are observed at various wavenumbers, including those for hydrogen and carbon dioxide, which can be distinguished by their characteristic peaks. nih.gov
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (symmetric) | ~2900 |
| C-C Stretch (ring) | 800 - 1200 |
| C-H Bend | 1300 - 1500 |
This table presents expected regions for Raman shifts based on the compound's structure.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
The cyclohexane ring can adopt various conformations, with the chair form being the most stable. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions. SCXRD studies on derivatives of this compound can reveal the exact puckering of the cyclohexane ring and the orientation of the hydroxymethyl and dimethyl groups. sapub.org This information is crucial for understanding steric interactions and their influence on the molecule's properties. For instance, studies on similar cyclohexane derivatives have utilized SCXRD to elucidate the impact of substituents on the crystal packing and supramolecular interactions. mdpi.com
Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and analyzing the purity of a solid sample. nih.gov The PXRD pattern is a fingerprint of a specific crystalline material. researchgate.net For this compound, PXRD can be used to confirm the crystalline nature of a synthesized batch and to identify any polymorphic forms that may exist. nih.govresearchgate.net
Each crystalline phase of a compound will produce a unique diffraction pattern, characterized by the positions and intensities of the diffraction peaks. By comparing the experimental PXRD pattern of this compound with reference patterns or patterns calculated from single-crystal data, one can identify the crystalline phase present. nih.gov This technique is also sensitive to the presence of impurities, which would appear as additional peaks in the diffraction pattern. Studies on crystalline methanol at high pressures have demonstrated the utility of PXRD in identifying different solid phases. researchgate.netrsc.org
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion for Chiral Analogs)
While this compound itself is achiral, its chiral analogs, where the substitution pattern creates stereocenters, can be studied using chiroptical spectroscopy. These techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting ECD spectrum provides information about the absolute configuration and conformation of the chiral analog. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the stereochemistry of the molecule. encyclopedia.pub
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. researchgate.netsns.it The ORD curve can also be used to determine the absolute configuration of a chiral molecule. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is highly sensitive to the stereochemistry. For chiral analogs of this compound, both ECD and ORD would be powerful tools for stereochemical assignment. researchgate.net
Computational and Theoretical Studies on 4,4 Dimethylcyclohexyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. rsdjournal.orgnih.gov These calculations solve approximations of the Schrödinger equation, providing detailed information about molecular geometries and properties. nih.gov For molecules of practical interest, methods like Hartree-Fock theory and Density Functional Theory (DFT) offer a balance between computational cost and accuracy. unipd.itnih.gov
The conformational landscape of (4,4-dimethylcyclohexyl)methanol is dominated by the cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize angle and torsional strain. maricopa.edu In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, bulky substituents are more stable in the equatorial position. maricopa.edulibretexts.org
For this compound, the two methyl groups are fixed at the C4 position. The key conformational equilibrium involves the ring flip that interconverts the axial and equatorial positions of the hydroxymethyl (-CH₂OH) group at the C1 position.
Equatorial Conformer: The -CH₂OH group points away from the ring, minimizing steric interactions. This is the more stable, lower-energy conformation. libretexts.org
Axial Conformer: The -CH₂OH group is parallel to the other axial hydrogens on the same side of the ring, leading to significant steric strain from 1,3-diaxial interactions. libretexts.org
Quantum chemical calculations can quantify this energy difference (ΔG°). By optimizing the geometry of both conformers, the relative energies can be calculated, allowing for the prediction of their equilibrium populations. The energy difference is typically significant enough that the equatorial conformer is overwhelmingly favored. libretexts.org
Table 1: Conformational Analysis of Substituted Cyclohexanes This table illustrates the general principles of conformational preference, showing the energy cost (A-value) for placing a substituent in the axial position for various groups. A larger A-value indicates a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) | Equatorial Preference |
| -CH₃ (Methyl) | 1.7 | Strong |
| -CH₂CH₃ (Ethyl) | 1.8 | Strong |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Very Strong |
| -OH (Hydroxy) | 0.9 | Moderate |
| -CH₂OH (Hydroxymethyl) | ~1.75 | Strong |
Data is representative and sourced from general organic chemistry principles of steric hindrance. libretexts.orgopenstax.org
Quantum chemical calculations are a valuable tool for predicting NMR spectroscopic parameters. nih.gov The process involves first calculating the magnetic shielding tensor for each nucleus in the molecule within an external magnetic field. mdpi.com These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov
Density Functional Theory (DFT) is a common method for these predictions, offering good accuracy at a manageable computational cost. nih.gov The choice of the DFT functional (e.g., B3LYP, B97-2) and basis set (e.g., pcS-n series) is crucial for obtaining reliable results. nih.gov Recent advancements have shown that machine learning algorithms, trained on vast datasets of calculated and experimental values, can further enhance the accuracy of these predictions. escholarship.orgarxiv.org For this compound, calculations would be performed on the dominant equatorial conformer to predict the ¹H and ¹³C NMR spectra. The accuracy of such predictions can be quite high, often with root-mean-square deviations (RMSD) below 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Table 2: Typical Accuracy of DFT-Based NMR Chemical Shift Predictions
| Nucleus | DFT Method | Basis Set | Typical RMSD (ppm) |
| ¹³C | B97-2 | pcS-3 | 1.93 |
| ¹H | B97-2 | pcS-3 | 0.154 |
| ¹³C | B3LYP | pcS-2 | ~2.5 |
| ¹H | B3LYP | pcS-2 | ~0.20 |
Data reflects general performance for a range of organic molecules and may vary for specific compounds. nih.gov
Density Functional Theory (DFT) Applications
DFT is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density, rather than a complex many-electron wavefunction. nih.gov This approach has proven to be highly effective for a wide range of applications in chemistry.
DFT calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, which highlights the polar C-O and O-H bonds of the alcohol functional group. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity.
HOMO: For an alcohol, the HOMO is typically localized on the oxygen atom, specifically corresponding to its non-bonding lone pair electrons. This orbital represents the site of initial attack by electrophiles.
LUMO: The LUMO is generally associated with the antibonding σ* orbital of the C-O or O-H bond. It represents the site where the molecule can accept electrons, for instance, in a substitution reaction.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. frontiersin.org
Table 3: Conceptual Frontier Orbital Analysis for this compound
| Molecular Orbital | Primary Location | Chemical Character | Implied Reactivity |
| HOMO | Oxygen Atom | Non-bonding (lone pair) | Nucleophilic site; reacts with electrophiles. |
| LUMO | σ(C-O) / σ(O-H) | Antibonding | Electrophilic site; accepts electrons, leading to bond cleavage. |
DFT is instrumental in studying chemical reaction mechanisms. rsdjournal.orgnih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states (the highest energy point along a reaction coordinate) and intermediates. The energy difference between the reactants and the transition state is the activation energy or barrier height, which determines the reaction rate.
For this compound, DFT could be used to model reactions such as its oxidation to the corresponding aldehyde or carboxylic acid. For example, in a chromium-trioxide-mediated oxidation, DFT could elucidate the step-by-step mechanism, including the formation of a chromate (B82759) ester intermediate followed by the rate-limiting C-H bond cleavage. researchgate.net Comparing the barrier heights for different possible pathways allows researchers to predict the most favorable reaction mechanism. ucl.ac.ukescholarship.org
Table 4: Illustrative DFT Calculation of a Reaction Step (Alcohol Oxidation)
| Parameter | Description | Illustrative Energy (kcal/mol) |
| E(Reactants) | Energy of alcohol + oxidant | 0.0 (Reference) |
| E(Transition State) | Energy of the highest point on the pathway | +20.5 |
| E(Products) | Energy of aldehyde + reduced oxidant | -15.0 |
| Activation Energy (Eₐ) | E(Transition State) - E(Reactants) | +20.5 |
| Reaction Energy (ΔE) | E(Products) - E(Reactants) | -15.0 |
These values are hypothetical and serve to illustrate the application of DFT in calculating reaction energetics.
DFT is also used to study the non-covalent interactions between molecules, which govern the physical properties of a substance in its condensed phases. researchgate.net For this compound, two primary types of intermolecular forces are significant:
Hydrogen Bonding: The hydroxyl group (-OH) acts as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). DFT can calculate the geometry and energy of these hydrogen bonds, which are the strongest intermolecular forces present and are responsible for the compound's relatively high boiling point compared to non-hydroxylated analogues.
Dispersion Forces (van der Waals forces): These forces arise from temporary fluctuations in electron density and are significant for the large, nonpolar dimethylcyclohexyl moiety. Modern DFT functionals, often with empirical dispersion corrections (e.g., DFT-D3), are capable of accurately modeling these weak but cumulative interactions.
By simulating a dimer or a small cluster of molecules, DFT can provide a quantitative understanding of the forces holding the molecules together. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics
The cyclohexane ring in this compound is subject to a ring flip between two chair conformations. spcmc.ac.inopenochem.org In monosubstituted cyclohexanes, the two chair conformations are not energetically equivalent, with the substituent preferring the equatorial position to minimize steric hindrance. libretexts.org This energy difference is primarily due to 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to the substituent. openochem.orglibretexts.org
MD simulations would be expected to show a strong preference for the conformer where the hydroxymethyl group occupies the equatorial position. This arrangement minimizes the 1,3-diaxial interactions between the hydroxymethyl group and the axial hydrogens at the C3 and C5 positions. The conformer with an axial hydroxymethyl group would be significantly less stable due to these steric clashes. The energy barrier for the ring inversion in substituted cyclohexanes is generally similar to that of cyclohexane itself. spcmc.ac.in
The dynamics of the hydroxymethyl substituent itself, specifically the rotation around the C1-C(methanol) bond, would also be a key feature observed in MD simulations. This rotation would likely be influenced by the steric bulk of the cyclohexane ring, with certain rotamers being more populated than others to minimize steric interactions.
A hypothetical energy profile for the chair-to-chair interconversion of this compound would show two energy minima corresponding to the two chair conformations, with the equatorial conformer being lower in energy. The transition states would represent higher-energy twist-boat or half-chair conformations.
Table 1: Comparison of Conformational Preferences in Substituted Cyclohexanes
| Substituent | A-value (kcal/mol) - Energy difference between axial and equatorial conformers | Predominant Conformer at Equilibrium |
| -CH₃ (Methyl) | ~1.7 | Equatorial (~95%) openochem.orglibretexts.org |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Equatorial (>99.9%) libretexts.org |
| -OH (Hydroxyl) | ~0.9 | Equatorial |
| -CH₂OH (Hydroxymethyl) | Expected to be > -OH | Equatorial |
Note: The A-value for the hydroxymethyl group is not commonly tabulated but is expected to be larger than that of a hydroxyl group due to its greater steric bulk, thus favoring the equatorial position more strongly.
Quantitative Structure-Reactivity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to predict the biological activity or properties of chemicals based on their molecular structure. meilerlab.orgconicet.gov.ar These models establish a mathematical relationship between the chemical's properties and its activity or a specific property of interest. meilerlab.org The core principle of QSAR/QSPR is that the variations in the biological activities or properties of a series of compounds are correlated with changes in their molecular features. conicet.gov.artaylorandfrancis.com
For a molecule like this compound, QSAR and QSPR studies would involve the calculation of various molecular descriptors. These descriptors numerically encode different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, describing atomic connectivity.
Geometrical descriptors: Based on the 3D structure of the molecule, including molecular size and shape.
Physicochemical descriptors: Related to properties like lipophilicity (logP), molar refractivity, and polarizability.
Quantum-chemical descriptors: Derived from quantum mechanics calculations, describing electronic properties like partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO).
While specific QSAR/QSPR models for this compound are not publicly documented, we can outline a hypothetical modeling workflow. A dataset of structurally similar compounds, such as other cyclohexylmethanol derivatives, with experimentally determined properties (e.g., solubility, boiling point, or a specific reactivity) would be required. researchgate.net
The general steps to develop a QSAR/QSPR model are:
Data Collection: Gathering a set of molecules with known properties or activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule in the dataset.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. nih.gov
Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.
For this compound, a QSPR model could be developed to predict physical properties such as its boiling point, vapor pressure, or water solubility. A QSAR model, although focused on biological activity, could be theoretically applied to predict its reactivity in specific chemical transformations by correlating structural descriptors with reaction rates or yields.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies
| Descriptor Type | Example Descriptors | Information Encoded |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Electronic charge distribution and reactivity |
In Silico Prediction of Molecular Interactions (non-biological systems)
In silico methods for predicting molecular interactions in non-biological systems are crucial for understanding the behavior of a compound in various chemical environments, such as in solvents or in the presence of other molecules in a mixture. These predictions often rely on computational techniques like molecular docking (though more common for biological systems), molecular dynamics simulations, and quantum mechanics calculations.
For this compound, the primary molecular interactions to consider in non-biological systems are:
Hydrogen Bonding: The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O). In silico models can predict the strength and geometry of hydrogen bonds formed with solvents like water, alcohols, or other polar molecules.
Van der Waals Interactions: The nonpolar dimethylcyclohexyl moiety will primarily interact through weaker van der Waals forces (London dispersion forces). Computational models can quantify these interactions, which are important for understanding the compound's solubility in nonpolar solvents and its self-association tendencies.
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the polar C-O and O-H bonds. These dipoles will interact with other polar molecules.
Computational studies can predict how this compound would interact with surfaces or within a crystal lattice. For instance, molecular dynamics simulations can be used to model the self-assembly of molecules, which could provide insights into the crystal packing and predict the bulk structure. rsc.org
Quantum mechanics calculations, such as Density Functional Theory (DFT), can provide detailed information about the electron distribution (e.g., electrostatic potential maps) of the molecule. escholarship.org These maps visually represent the electron-rich (negative potential, typically around the oxygen atom) and electron-poor (positive potential, around the hydroxyl hydrogen) regions, which are the likely sites for intermolecular interactions.
Table 3: Predicted Intermolecular Interactions of this compound
| Type of Interaction | Interacting Group on this compound | Potential Interacting Molecules/Systems | Predicted Strength |
| Hydrogen Bonding (Donor) | Hydroxyl (-OH) | Water, Alcohols, Ethers, Ketones | Strong |
| Hydrogen Bonding (Acceptor) | Hydroxyl (-O-) | Water, Alcohols, Amines | Strong |
| Van der Waals Forces | Dimethylcyclohexyl ring | Alkanes, Aromatic solvents, Self-association | Moderate |
| Dipole-Dipole Interactions | C-O-H moiety | Polar aprotic solvents (e.g., Acetone) | Moderate |
Synthesis and Academic Utility of 4,4 Dimethylcyclohexyl Methanol Derivatives
Derivatives Resulting from Hydroxyl Group Functionalization
The hydroxyl group of (4,4-dimethylcyclohexyl)methanol is a primary alcohol, making it readily amenable to a variety of functionalization reactions, including oxidation, substitution, and esterification. These transformations allow for the introduction of new functional groups, which can be used to modulate the chemical properties of the molecule or to serve as intermediates for further synthetic steps.
The conversion of this compound into its corresponding esters and ethers is a fundamental strategy for modifying its properties. Esterification is typically achieved through reaction with carboxylic acids or their derivatives, while etherification involves coupling with alkyl halides or other electrophiles.
Esters: The formation of esters from this compound can be accomplished using standard esterification protocols. One common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with more reactive acylating agents such as acyl chlorides or anhydrides in the presence of a base. These methods are widely used in the synthesis of various ester compounds, including dicarboxylate esters intended for applications as environmentally friendly biodiesel additives. ijcce.ac.ir For instance, the synthesis of dicarboxylate esters for use as pour point depressants often involves the acid-catalyzed reaction between an alcohol and a dicarboxylic acid, such as succinic or suberic acid. ijcce.ac.ir
Ethers: Ethers of this compound are typically prepared via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether. The significant steric hindrance introduced by the 4,4-dimethyl groups can influence reaction rates, sometimes necessitating more polar solvents to stabilize transition states.
Table 1: Representative Ester and Ether Derivatives
| Derivative Type | General Reaction | Example Reactant | Example Product Name |
|---|---|---|---|
| Ester | R-COOH, H⁺ | Acetic Anhydride | (4,4-Dimethylcyclohexyl)methyl acetate (B1210297) |
| Ether | 1. NaH; 2. R'-X | Methyl Iodide | 1-(Methoxymethyl)-4,4-dimethylcyclohexane |
The conversion of the hydroxyl group to halides and amines introduces key functionalities for nucleophilic substitution and for building more complex nitrogen-containing molecules.
Halides: The hydroxyl group of this compound can be readily substituted to form the corresponding (4,4-dimethylcyclohexyl)methyl halides. The synthesis of the chloride is commonly achieved using thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270). For the synthesis of the bromide, phosphorus tribromide (PBr₃) is a standard and effective reagent. google.com These halides are valuable synthetic intermediates, as the halogen atom serves as an excellent leaving group in Sₙ2 reactions.
Amines: The direct conversion of the alcohol to an amine is challenging. A more common and effective approach is a two-step sequence. First, the alcohol is converted into a derivative with a good leaving group, typically the aforementioned halide (chloride or bromide) or a sulfonate ester (e.g., tosylate, mesylate). In the second step, this intermediate is reacted with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary (4,4-dimethylcyclohexyl)methylamine. This strategy is analogous to methods used to prepare other cyclohexylamine (B46788) derivatives, such as cis-4-methylcyclohexylamine from boronic acid precursors. google.comgoogle.com
Table 2: Representative Halide and Amine Derivatives
| Derivative Type | General Reagent(s) | Example Product Name |
|---|---|---|
| Chloride | Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-4,4-dimethylcyclohexane |
| Bromide | Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-4,4-dimethylcyclohexane |
| Primary Amine | 1. PBr₃; 2. NH₃ | (4,4-Dimethylcyclohexyl)methanamine |
Derivatives Involving Cyclohexyl Ring Modification
Beyond functionalizing the hydroxymethyl group, the cyclohexane (B81311) ring itself can be modified to create more complex and diverse molecular architectures. These modifications can involve the formation of fused ring systems or the introduction of new substituents onto the carbocyclic core.
Creating fused-ring systems from this compound requires a multi-step synthetic approach. A general strategy involves first modifying the existing functional group and then introducing a second reactive site on the cyclohexane ring, setting the stage for an intramolecular cyclization reaction. For example, the primary alcohol could be oxidized to the corresponding aldehyde. Subsequent introduction of a carbanion-stabilizing group at another position on the ring could enable an intramolecular aldol (B89426) condensation, leading to a fused bicyclic product. researchgate.net This type of ring-forming reaction is a cornerstone of organic synthesis for building polycyclic frameworks. researchgate.net Another approach could involve a Dieckmann condensation if two ester groups can be appropriately positioned on the ring.
New substituents, including aromatic rings, can be introduced onto the 4,4-dimethylcyclohexane scaffold. A notable example is found in the synthesis of an intermediate for the B-cell lymphoma-2 (Bcl-2) family protein inhibitor, ABT-263. google.com In this process, the precursor 4,4-dimethylcyclohexanone (B1295358) is first converted to 2-bromo-5,5-dimethylcyclohex-1-ene carboxaldehyde. This key intermediate, which contains the modified cyclohexane ring, can then undergo a Suzuki coupling reaction. The coupling with a boronic acid, such as (4-chlorophenyl)boronic acid, effectively introduces an aromatic ring onto the cyclohexene (B86901) core, demonstrating a powerful method for creating complex derivatives. google.com
This compound as a Building Block in Complex Organic Synthesis
A prime example of its utility is in the synthesis of intermediates for the anticancer agent ABT-263 (Navitoclax). google.com The synthesis pathway leverages a derivative of the (4,4-dimethylcyclohexyl) core. The synthesis begins with 4,4-dimethylcyclohexanone and proceeds through several steps, including bromination and formylation of the ring, reduction of the resulting aldehyde to an alcohol (a functional group interconversion related to the parent compound), conversion of the alcohol to a bromide, and finally a Suzuki reaction to append a substituted aromatic ring. google.com This multi-step sequence highlights how the (4,4-dimethylcyclohexyl) scaffold serves as a foundational element upon which significant molecular complexity is built to achieve a specific biological function.
Applications in Natural Product Synthesis
While direct incorporation into the total synthesis of complex natural products is not widely documented, derivatives of this compound are of significant interest in medicinal chemistry for creating analogues of biologically active molecules. The 4,4-dimethylcyclohexyl moiety serves as a bulky, chemically robust, and lipophilic scaffold. In drug design, introducing such a group can influence a molecule's pharmacokinetics, for instance, by enhancing its metabolic stability or modifying its ability to cross cell membranes.
Research efforts focus on synthesizing derivatives for biological screening. Halogenated derivatives, prepared by substituting the hydroxyl group with fluorine or chlorine, are prioritized in medicinal chemistry to explore their bioactivity. The Williamson ether synthesis, a classic reaction involving the deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to link the (4,4-dimethylcyclohexyl)methyl group to other molecular fragments, creating potential drug candidates. byjus.com For example, aminomethyl variants are being investigated for their potential in targeted drug delivery systems.
Table 2: Potential Derivatives of this compound for Bioactive Applications
| Derivative Type | General Structure | Synthesis Reaction | Potential Application Focus |
|---|---|---|---|
| Halides | R-CH2-X (X = Cl, Br) | Substitution (e.g., with SOCl2, PBr3) | Intermediates for further functionalization; medicinal chemistry. |
| Ethers | R-CH2-O-R' | Williamson Ether Synthesis byjus.com | Modulating solubility and metabolic stability in drug candidates. |
| Esters | R-CH2-O-C(O)R' | Esterification (e.g., with an acyl chloride or carboxylic acid) | Prodrug strategies; fragrance and flavor industries. |
| Amines | R-CH2-NR'R'' | Reductive amination of the corresponding aldehyde or substitution of the halide | Targeted drug delivery; synthesis of receptor ligands. |
| R = 4,4-dimethylcyclohexyl |
Precursors for Advanced Material Components
The rigid and bulky nature of the 4,4-dimethylcyclohexyl group makes its derivatives attractive precursors for components of advanced materials, particularly polymers and liquid crystals. In polymer science, incorporating such alicyclic structures into the polymer backbone or as pendant groups can significantly enhance thermal stability, raise the glass transition temperature (Tg), and improve mechanical properties compared to analogous aliphatic or aromatic polymers.
This compound is a key building block for synthesizing monomers for specialty polymers. For instance, it can be used to create comb-like polymers with tailored properties. Research into liquid crystal alignment layers has utilized polymers containing structurally similar 4-(trans-4-alkylcyclohexyl)phenoxymethyl side chains. mdpi.com These structures are created by reacting a polymer backbone having chloromethyl groups with an appropriate phenol (B47542). Analogously, this compound can be converted into a phenol derivative or used to create ether-linked monomers, introducing the bulky cyclohexyl group to impart specific packing properties necessary for the formation of liquid crystalline phases. mdpi.comtcichemicals.com
Table 3: Potential Monomers for Advanced Materials Derived from this compound
| Monomer Type | Potential Structure | Polymerization Class | Intended Material Property |
|---|---|---|---|
| Acrylate/Methacrylate | R-CH2-O-C(O)C(R')=CH2 (R' = H or CH3) | Free-radical polymerization | High Tg, optical clarity, thermal stability. |
| Styrenic Ether | R-CH2-O-CH2-C6H4-CH=CH2 | Free-radical polymerization | Enhanced thermal stability for polystyrene-type materials. mdpi.com |
| Epoxy | R-CH2-O-CH2-CH(O)CH2 | Ring-opening polymerization | High-performance thermosetting resins with improved toughness. |
| R = 4,4-dimethylcyclohexyl |
Stereochemical Implications in Derivative Synthesis
The stereochemistry of the cyclohexane ring is a critical factor in the synthesis and properties of derivatives of this compound. The cyclohexane ring exists predominantly in chair conformations. The presence of the gem-dimethyl group at the C-4 position does not create a stereocenter at that carbon, but it acts as a conformational anchor, restricting ring flipping and influencing the spatial orientation of the substituent at the C-1 position.
The alcohol itself exists as a mixture of cis and trans isomers, where the -CH₂OH group is either axial or equatorial relative to the plane of the ring. The equatorial conformer is generally more stable due to reduced steric strain. The ratio of these isomers can influence the physical properties and reactivity of the compound and its subsequent derivatives. For instance, the steric bulk of the 4,4-dimethyl groups can hinder reactions proceeding via an Sₙ2 mechanism at the C-1 position.
Control or separation of these isomers is a key consideration in synthesis. Strategies to manage stereochemical complexity include:
Equilibration Studies: Under certain conditions, such as heating with sodium methoxide (B1231860) in methanol (B129727), the ratio of cis-to-trans isomers can be shifted towards the thermodynamically more stable product.
Stereoselective Synthesis: Designing a synthetic route that favors the formation of one isomer over the other, for example, through stereoselective reduction of the precursor ketone.
Chromatographic Separation: Utilizing techniques like chiral chromatography to separate the individual isomers for specific applications where stereochemical purity is paramount.
Table 4: Stereochemical Considerations for this compound Derivatives
| Aspect | Description | Significance |
|---|---|---|
| Cis/Trans Isomerism | Refers to the relative orientation of the C-1 hydroxymethyl group and the cyclohexane ring, resulting in axial and equatorial conformers. | Affects physical properties (e.g., boiling point, crystal packing) and the reactivity of the alcohol group. |
| Conformational Lock | The gem-dimethyl group at C-4 restricts the interconversion of chair conformations, providing a more rigid scaffold. | Influences the overall shape of the molecule, which is critical in host-guest chemistry, liquid crystals, and receptor binding. |
| Steric Hindrance | The bulky 4,4-dimethylcyclohexyl moiety can impede access to the reactive center, slowing down certain reaction types (e.g., Sₙ2). | Reaction conditions may need to be adjusted (e.g., higher temperatures, use of less hindered reagents) to achieve desired transformations. |
Table of Mentioned Compounds
Table 5: List of Mentioned Chemical Compounds
| Compound Name | Chemical Formula | CAS Number |
|---|---|---|
| This compound | C9H18O | 1394042-59-1 nih.gov |
| 4,4-Dimethylcyclohexanone | C8H14O | 4255-52-1 |
| Sodium borohydride (B1222165) | NaBH4 | 16940-66-2 |
| Lithium aluminum hydride | LiAlH4 | 16853-85-3 |
| Palladium on Carbon | Pd/C | 7440-05-3 (Palladium) |
| 4,4-Dimethylcyclohexyl bromide | C8H15Br | 70850-84-3 |
| Formaldehyde (B43269) | CH2O | 50-00-0 |
| Thionyl chloride | SOCl2 | 7719-09-7 |
| Phosphorus tribromide | PBr3 | 7789-60-8 |
| 1-Ethoxy-4,4-dimethylcyclohexane | C10H20O | Not readily available |
| Sodium methoxide | CH3ONa | 124-41-4 |
Advanced Analytical Methodologies for Research of 4,4 Dimethylcyclohexyl Methanol
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical research on (4,4-Dimethylcyclohexyl)methanol, offering powerful tools for its isolation and measurement. The choice of technique is dictated by the volatility of the analyte and the complexity of the sample matrix.
Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. It is instrumental in determining the purity of synthesized batches and for monitoring the progress of chemical reactions where it is a reactant or product. In a typical GC analysis, a sample is vaporized and injected onto a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, where individual components are separated based on their boiling points and interactions with the stationary phase.
For purity assessment, a high-resolution capillary column is employed to separate this compound from any impurities, such as starting materials, solvents, or side-products. The area of the resulting peak in the chromatogram is proportional to the concentration of the compound, allowing for a quantitative determination of its purity. By running standards of known concentration, a calibration curve can be established for accurate quantification.
During reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by GC. This allows chemists to track the consumption of reactants and the formation of products, providing valuable kinetic data and helping to determine the optimal reaction time.
A flame ionization detector (FID) is commonly used for the detection of this compound due to its high sensitivity to organic compounds. The choice of GC column and temperature program is critical for achieving good separation. A non-polar or medium-polarity column is often suitable for this type of analysis.
Table 1: Illustrative GC Conditions for Purity Analysis of this compound
| Parameter | Value |
| Column | HP-5ms (30 m x 0.250 mm, 0.25 µm film) or similar |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector (FID) Temperature | 300 °C |
| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |
| Injection Volume | 1 µL (split or splitless mode) |
Note: These are example conditions and may require optimization for specific instruments and samples.
Hyphenated GC-Mass Spectrometry (GC-MS) for Identification and Quantification
The coupling of gas chromatography with mass spectrometry provides a powerful tool for both the identification and quantification of this compound. As the separated components elute from the GC column, they enter the mass spectrometer, which acts as a highly specific detector. The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z).
The resulting mass spectrum is a molecular fingerprint that can be used to confirm the identity of this compound by comparing it to a library of known spectra or by interpreting the fragmentation pattern. The molecular ion peak, if present, would correspond to the molecular weight of the compound. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18) and cleavage of the ring structure. For this compound, characteristic fragments would also arise from the loss of the methanol (B129727) group or cleavage at the dimethyl-substituted carbon.
GC-MS is particularly valuable for analyzing complex mixtures where multiple components may co-elute or have similar retention times. The mass spectrometer can deconvolute these overlapping peaks, allowing for the identification and quantification of individual compounds. ebi.ac.uk In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity for trace-level analysis.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z | Possible Fragment Identity |
| 142 | [M]+ (Molecular Ion) |
| 127 | [M - CH3]+ |
| 124 | [M - H2O]+ |
| 111 | [M - CH2OH]+ |
| 97 | [C7H13]+ |
| 83 | [C6H11]+ |
| 55 | [C4H7]+ |
Note: This is a predictive table based on the general fragmentation of cyclic alcohols and related structures. Actual fragmentation may vary.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives
While GC is well-suited for the volatile parent compound, high-performance liquid chromatography (HPLC) is the method of choice for analyzing non-volatile derivatives of this compound. Such derivatives might be created to enhance a specific property or as part of further synthetic steps. For example, esterification or etherification of the hydroxyl group would result in less volatile compounds that are more amenable to HPLC analysis.
In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For derivatives of this compound, reversed-phase HPLC is a common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov
The purity and concentration of these non-volatile derivatives can be determined with high accuracy. A UV detector is often used if the derivatives contain a chromophore. If not, a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed. Research on substituted cyclohexyl compounds has demonstrated the utility of HPLC for purity determination, often using a C18 column with a mobile phase of acetonitrile and water. mdpi.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixture Analysis
For the analysis of complex mixtures containing this compound and its derivatives, especially at low concentrations, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) offers significant advantages in terms of speed, resolution, and sensitivity. nih.govrsc.org UPLC utilizes smaller stationary phase particles (typically sub-2 µm) than HPLC, which allows for faster separations and improved peak resolution.
When coupled with a mass spectrometer, UPLC-MS provides a wealth of information for the unequivocal identification and quantification of components in intricate matrices. sigmaaldrich.com Electrospray ionization (ESI) is a common ionization technique used in UPLC-MS for a wide range of compounds, including those with hydroxyl groups. The high sensitivity of UPLC-MS makes it suitable for metabolic studies or for detecting trace impurities that might not be visible with other techniques. The analysis of complex natural product extracts has been successfully achieved using UPLC-MS, demonstrating its power in separating and identifying numerous compounds in a single run. nih.govrsc.org
Sample Preparation Techniques for Analytical Research
Proper sample preparation is a critical step to ensure accurate and reliable analytical results. The goal is to isolate the analyte of interest from the sample matrix and to present it in a form that is compatible with the analytical instrument.
Headspace Extraction for Volatile Components
Headspace extraction is a sample preparation technique specifically designed for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. This method is highly applicable to the analysis of this compound due to its volatility. The principle of headspace analysis involves placing the sample in a sealed vial and heating it to allow the volatile components to partition into the gas phase (the headspace) above the sample.
A portion of this vapor is then injected into a gas chromatograph for analysis. This technique is advantageous as it is solvent-free and prevents non-volatile matrix components from contaminating the GC system. Static headspace extraction, where the sample is allowed to reach equilibrium before sampling, is a simple and robust method. Dynamic headspace extraction, also known as purge-and-trap, involves passing a stream of inert gas through the sample to strip the volatile compounds, which are then collected on a sorbent trap before being thermally desorbed into the GC. This can enhance the sensitivity for trace-level analysis.
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)
In the purification and isolation of this compound from complex matrices, such as post-reaction mixtures or environmental samples, extraction techniques are indispensable. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are two prominent methods employed for this purpose, each operating on distinct principles to achieve separation.
Liquid-Liquid Extraction (LLE)
LLE is a classic separation technique that operates on the principle of differential solubility of a compound between two immiscible liquid phases. youtube.comlibretexts.org Typically, these phases consist of an aqueous solvent (like water) and a water-immiscible organic solvent (like diethyl ether, ethyl acetate (B1210297), or dichloromethane). libretexts.orgcolumbia.edu this compound, being a moderately polar alcohol with a significant nonpolar hydrocarbon backbone, can be efficiently partitioned from an aqueous phase into an organic solvent.
The process is generally carried out using a separatory funnel. youtube.com The crude mixture containing the target compound is dissolved in one solvent, and the second, immiscible solvent is added. The funnel is stoppered, shaken vigorously to maximize the surface area between the two layers and facilitate the transfer of the solute, and periodically vented to release any pressure buildup. libretexts.orglibretexts.org Once the layers are allowed to settle and separate based on their densities, the layer containing the desired compound can be drained and collected. libretexts.org For instance, to separate this compound from a synthesis reaction that used aqueous reagents, the entire mixture can be transferred to a separatory funnel with ethyl acetate. The alcohol will preferentially dissolve in the ethyl acetate layer, leaving inorganic salts and highly polar byproducts in the aqueous layer. Often, multiple extractions with fresh portions of the organic solvent are performed to maximize the recovery of the compound. youtube.com
Table 1: Properties of Common Solvents for LLE of this compound
| Solvent | Formula | Density (g/mL) | Boiling Point (°C) | Miscibility with Water | Typical Layer |
| Diethyl Ether | CH₃CH₂OCH₂CH₃ | 0.713 | 34.6 | Immiscible | Top |
| Ethyl Acetate | CH₃CO₂C₂H₅ | 0.902 | 77.1 | Immiscible | Top |
| Dichloromethane (B109758) | CH₂Cl₂ | 1.33 | 39.6 | Immiscible | Bottom |
| Water | H₂O | 0.998 | 100.0 | - | Top or Bottom |
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient chromatographic technique used for sample preparation and purification. nih.gov It involves partitioning a compound between a solid phase (the sorbent) and a liquid phase (the sample and eluting solvent). The choice of sorbent is critical and depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, a reversed-phase sorbent, such as silica (B1680970) chemically modified with C18 (octadecyl) chains, is commonly used.
The SPE process involves four main steps:
Conditioning: The sorbent bed is wetted with a solvent like methanol, followed by water, to activate the stationary phase.
Loading: The sample solution is passed through the sorbent bed. Nonpolar compounds, including this compound, will be retained on the C18 sorbent through hydrophobic interactions, while highly polar impurities and salts pass through with the solvent.
Washing: An intermediate-polarity solvent (e.g., a water-methanol mixture) is passed through the cartridge to wash away any weakly retained, more polar impurities.
Elution: A nonpolar organic solvent (e.g., pure methanol or acetonitrile) is used to disrupt the hydrophobic interactions and elute the purified this compound from the sorbent.
SPE offers advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. Validation of an SPE method typically involves assessing its linearity, repeatability, accuracy, and specificity for the target analyte. nih.gov
Table 2: General Protocol for SPE Purification of this compound using a C18 Cartridge
| Step | Solvent/Solution | Purpose |
| 1. Conditioning | 1-2 mL Methanol, followed by 1-2 mL Deionized Water | To activate the C18 stationary phase for optimal retention. |
| 2. Loading | Sample dissolved in a polar solvent (e.g., 5% Methanol in Water) | To load the sample onto the cartridge; this compound is retained. |
| 3. Washing | 1-2 mL of 20% Methanol in Water | To remove polar impurities while the target compound remains on the sorbent. |
| 4. Elution | 1-2 mL of 100% Methanol or Acetonitrile | To elute the purified this compound from the cartridge. |
Integration of Analytical Data for Comprehensive Understanding
A single analytical technique is rarely sufficient to provide a complete characterization of a chemical compound. A comprehensive understanding of this compound, including its identity, purity, and structure, is achieved by integrating data from a suite of complementary analytical methodologies. The extraction methods discussed previously (LLE and SPE) serve as crucial preparatory steps, providing a clean sample that is suitable for these subsequent, more definitive analyses.
Following purification, a common first step is to assess the purity of the isolated sample using a chromatographic technique. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. nih.gov By injecting the sample into an HPLC system, a chromatogram is produced where this compound appears as a peak. The area of this peak is proportional to its concentration, and the absence of significant other peaks indicates a high degree of purity.
Once purity is established, spectroscopic techniques are employed for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for determining the precise structure of an organic molecule. NMR analysis of this compound would confirm the presence of the cyclohexyl ring, the two methyl groups attached to the same carbon (C4), and the hydroxymethyl group (-CH₂OH).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would show a characteristic broad absorption band in the range of 3200–3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group, and a C-O stretching band around 1050–1150 cm⁻¹.
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. This allows for the determination of the molecular weight, confirming the molecular formula (C₉H₁₈O). nih.gov The fragmentation pattern can further support the proposed structure.
By combining the data from these techniques—purity from HPLC, functional groups from IR, molecular weight from MS, and the detailed carbon-hydrogen framework from NMR—a complete and unambiguous profile of the this compound sample is constructed.
Table 3: Contribution of Different Analytical Techniques to the Characterization of this compound
| Analytical Technique | Information Provided | Purpose in Integrated Analysis |
| HPLC | Purity, Quantification | Confirms the success of the purification (LLE/SPE) and measures the amount of compound. |
| IR Spectroscopy | Functional Groups (e.g., -OH) | Confirms the presence of the key alcohol functional group. |
| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Confirms the molecular formula and provides evidence for the structural arrangement. |
| NMR Spectroscopy | Carbon-Hydrogen Framework, Connectivity | Provides definitive structural elucidation, confirming the identity of the compound. |
Catalytic Applications and Transformations Involving 4,4 Dimethylcyclohexyl Methanol
(4,4-Dimethylcyclohexyl)methanol as a Substrate in Catalytic Transformations
The reactivity of this compound as a substrate is largely dictated by the presence of a primary hydroxyl group attached to a bulky cycloaliphatic ring. This structure influences the mechanisms of reactions such as dehydration and makes it an interesting candidate for exploring stereoselective transformations.
Catalytic Dehydration Mechanisms
The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that typically proceeds via either an E1 or E2 elimination mechanism, depending on the structure of the alcohol. For primary alcohols such as this compound, the dehydration process is generally understood to follow an E2-like pathway to avoid the formation of a highly unstable primary carbocation. youtube.com
The generally accepted mechanism for the acid-catalyzed dehydration of a primary alcohol involves three key steps:
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This step converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
Concerted Elimination: In the rate-determining step, a base (which can be a water molecule or the conjugate base of the acid catalyst) abstracts a proton from the β-carbon (the carbon adjacent to the one bearing the -OH₂⁺ group) simultaneously with the departure of the water molecule. This concerted process is characteristic of the E2 mechanism.
Alkene Formation: The elimination of a proton and a water molecule results in the formation of a double bond, yielding an alkene.
In the case of this compound, the primary product of acid-catalyzed dehydration would be 1-methylene-4,4-dimethylcyclohexane . Due to the E2 mechanism, carbocation rearrangements are not expected to occur.
| Reactant | Catalyst | Mechanism | Major Product |
| This compound | Acid (e.g., H₂SO₄, H₃PO₄) | E2 | 1-Methylene-4,4-dimethylcyclohexane |
This table summarizes the expected outcome of the acid-catalyzed dehydration of this compound.
Enantioselective Catalytic Transformations
Enantioselective catalysis involving this compound as a prochiral substrate would require a chiral catalyst to differentiate between the two enantiotopic protons on the hydroxymethyl group or to facilitate a reaction at the prochiral C1 carbon. While specific examples of enantioselective transformations starting from this compound are not extensively documented in publicly available literature, one could envision several potential reactions.
For instance, an enantioselective oxidation of the primary alcohol to the corresponding aldehyde, (4,4-dimethylcyclohexyl)carbaldehyde, could be achieved using a chiral oxoammonium salt or a transition metal complex with a chiral ligand. Success in such a transformation would depend on the ability of the chiral catalyst to create a diastereomeric transition state with a significant energy difference, thereby favoring the formation of one enantiomer of the product.
Exploration of this compound as a Ligand in Organometallic Catalysis
The hydroxyl group of this compound can potentially coordinate to a metal center, allowing it to act as a ligand in organometallic complexes. While its use as a simple, monodentate ligand is plausible, its true potential in organometallic catalysis would likely be realized through its derivatization into more complex, chelating ligands.
The bulky 4,4-dimethylcyclohexyl group is a key feature that could be exploited in ligand design. This sterically demanding moiety can create a specific chiral pocket around a metal center, influencing the stereochemical outcome of a catalyzed reaction. For example, this compound could serve as a precursor for the synthesis of chiral phosphine, amine, or N-heterocyclic carbene (NHC) ligands. The synthetic strategy would involve replacing the hydroxyl group with a phosphorus- or nitrogen-containing fragment, potentially in a multi-step synthesis to introduce additional coordinating groups.
| Potential Ligand Type | Synthetic Precursor | Potential Application in Catalysis |
| Chiral Phosphine Ligands | This compound | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Chiral Amine Ligands | This compound | Asymmetric Transfer Hydrogenation, Lewis Base Catalysis |
| Chiral NHC Ligands | This compound | Metathesis, C-H Activation |
This interactive table outlines potential avenues for the development of chiral ligands derived from this compound and their applications.
Role in Organocatalytic Systems (e.g., as a solvent or additive in specific reactions if applicable)
In the realm of organocatalysis, this compound could potentially serve as a bulky, non-coordinating alcohol additive or solvent. In certain reactions, the presence of an alcohol can be crucial for proton transfer steps or for stabilizing intermediates. The steric bulk of the 4,4-dimethylcyclohexyl group might influence the stereochemical environment of the reaction, potentially enhancing the stereoselectivity of a chiral organocatalyst.
For example, in proline-catalyzed aldol (B89426) reactions, the solvent can have a significant impact on the reaction's efficiency and stereochemical outcome. While there is no specific literature detailing the use of this compound in this context, its properties as a bulky alcohol suggest it could be an interesting candidate for investigation in solvent screening studies for various organocatalytic transformations.
Studies on the Stereocontrol in Catalyzed Reactions Featuring the Dimethylcyclohexyl Moiety
The 4,4-dimethylcyclohexyl group can exert significant stereocontrol in reactions due to its conformational rigidity and steric bulk. The gem-dimethyl group locks the cyclohexane (B81311) ring in a specific chair conformation, which can influence the facial selectivity of reactions occurring at adjacent or remote positions.
Q & A
Q. What are the common synthetic routes for (4,4-Dimethylcyclohexyl)methanol?
The synthesis often involves Grignard reagent formation. For example, 4,4-dimethylcyclohexyl bromide can react with magnesium in solvents like diglyme at elevated temperatures (60°C) to form intermediates, which are subsequently hydrolyzed to yield the target alcohol. Alternative routes include halo decarboxylation of carboxylic acid precursors or reduction of ketones using sodium borohydride in methanol .
Q. How can structural characterization of this compound be performed?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the cyclohexyl backbone and methyl substituents via chemical shifts (e.g., δ 1.0–1.5 ppm for axial/equatorial methyl groups).
- Infrared (IR) Spectroscopy : Identification of hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 156 for [M⁺]) and fragmentation patterns validate the structure .
Q. What safety protocols are essential for handling this compound?
While acute toxicity is low for similar alicyclic alcohols, standard precautions include:
- Use of PPE (gloves, goggles, lab coats).
- Proper ventilation to avoid inhalation.
- Immediate washing with water in case of skin/eye contact. Consult safety data sheets (SDS) for spill management and disposal .
Q. How can purity be ensured during synthesis?
Purification methods include:
- Column Chromatography : Silica gel eluted with gradients of hexane/ethyl acetate.
- Recrystallization : Ethanol or methanol as solvents.
- GC/MS Analysis : To detect and quantify isomeric impurities (e.g., cis/trans isomers) .
Advanced Research Questions
Q. How do steric effects influence the reactivity of this compound in substitution reactions?
The 4,4-dimethyl groups introduce significant steric hindrance, slowing SN2 reactions. For example, attempts to form Grignard reagents from 4,4-dimethylcyclohexyl bromide in ether or THF yield coupling products rather than desired intermediates. Switching to polar aprotic solvents (e.g., diglyme) mitigates this by stabilizing transition states .
Q. What strategies resolve stereochemical complexities in derivatives?
- Equilibration Studies : Heating with sodium methoxide in methanol can shift cis/trans isomer ratios (e.g., 55% trans vs. 45% cis equilibria observed in similar systems).
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking studies with enzymes (e.g., cytochrome P450) or receptors (e.g., GABAₐ) can identify binding affinities. Parameters like LogP (logarithm of octanol-water partition coefficient) and polar surface area (PSA) predict bioavailability .
Q. What in vitro models assess neuroactivity of this compound?
- Electrophysiological Assays : Patch-clamp studies on neuronal cells to measure ion channel modulation.
- Enzyme Inhibition : Testing inhibition of acetylcholinesterase or monoamine oxidases using spectrophotometric methods .
Q. How are environmental impacts evaluated for this compound?
- Biodegradability : OECD 301 tests (e.g., closed bottle test) measure microbial degradation in water.
- Ecotoxicology : Daphnia magna or algae growth inhibition assays determine LC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
